6-[(3-Fluorophenyl)sulfanyl]hexan-2-one
Description
Properties
IUPAC Name |
6-(3-fluorophenyl)sulfanylhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-10(14)5-2-3-8-15-12-7-4-6-11(13)9-12/h4,6-7,9H,2-3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFKARLHCNPDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCSC1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one typically involves the reaction of 3-fluorothiophenol with a suitable hexanone derivative under controlled conditions. The reaction is often facilitated by the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, enabling it to attack the carbonyl carbon of the hexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl and hexanone moieties contribute to its overall chemical reactivity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Substituent Position and Halogen Type : The chloro analog has a chlorine atom at the ortho position of the phenyl ring, whereas the target compound features fluorine at the meta position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and alter electron-withdrawing effects .
- Molecular Formula : C₁₂H₁₅ClOS (MW 242.77) vs. the inferred formula for the target compound, C₁₂H₁₅FOS (MW 226.31). The lower molecular weight of the fluoro derivative reflects fluorine’s lighter atomic mass.
Functional Implications :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature at the meta position could polarize the sulfur atom more effectively than chlorine, influencing nucleophilic/electrophilic behavior .
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane (CAS 1225682-91-6)
Structural Differences :
- Substituent Complexity : This compound has two fluorine atoms (3,6-positions) and a methoxymethoxy group on the phenyl ring, contrasting with the single meta-fluorine in the target compound.
- Molecular Formula : C₉H₁₀F₂O₂S (MW 236.24) vs. the target’s inferred C₁₂H₁₅FOS (MW 226.31). The additional oxygen atoms and smaller carbon chain reduce hydrophobicity compared to the hexan-2-one backbone .
Functional Implications :
- Steric and Electronic Effects: The methoxymethoxy group introduces steric bulk and electron-donating effects, which may hinder interactions at the sulfur center.
Diphenyl Sulfone (CAS 127-63-9)
Structural Differences :
- Oxidation State : Diphenyl sulfone contains a sulfone group (SO₂), whereas the target compound has a sulfide (S–C). Sulfones are more oxidized, leading to higher polarity and thermal stability .
- Molecular Formula : C₁₂H₁₀O₂S (MW 218.27) vs. C₁₂H₁₅FOS (MW 226.31). The absence of a ketone and fluorine in diphenyl sulfone underscores divergent applications (e.g., sulfones are often used as solvents or polymer precursors) .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one | N/A | C₁₂H₁₅FOS* | 226.31* | 3-Fluorophenylsulfanyl, hexan-2-one |
| 6-[(2-Chlorophenyl)sulfanyl]hexan-2-one | 1157605-44-1 | C₁₂H₁₅ClOS | 242.77 | 2-Chlorophenylsulfanyl, hexan-2-one |
| (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane | 1225682-91-6 | C₉H₁₀F₂O₂S | 236.24 | 3,6-Difluoro, 2-methoxymethoxy, methylsulfane |
| Diphenyl sulfone | 127-63-9 | C₁₂H₁₀O₂S | 218.27 | Sulfone (SO₂), phenyl groups |
*Inferred based on structural analogs.
Research Findings and Implications
- Steric Considerations : The absence of bulky groups (e.g., methoxymethoxy) in the target compound may favor reactions requiring steric accessibility, such as nucleophilic substitutions .
- Oxidation State : Sulfides like the target compound are more prone to oxidation than sulfones, suggesting applications where redox activity is desirable (e.g., prodrug design) .
Q & A
Basic: What synthetic methodologies are effective for preparing 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one with high purity?
Methodological Answer:
A two-step approach is commonly employed:
Thiol-alkylation : React 3-fluorobenzenethiol with a hexan-2-one derivative (e.g., 6-bromohexan-2-one) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) to facilitate nucleophilic substitution. Monitor reaction progress via TLC .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC (>95%) .
Key Considerations : Fluorinated aryl thiols are sensitive to oxidation; inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) may improve yields .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong C=O stretch at ~1710 cm⁻¹ and C-S vibration at ~650 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 226 (M⁺), with fragmentation peaks at m/z 111 (C₆H₅F⁺) and 115 (C₆H₁₁OS⁺) .
Advanced: What computational approaches predict the electronic effects of the 3-fluorophenyl group on sulfanyl reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to analyze electron density distribution. The 3-fluorophenyl group exhibits an electron-withdrawing effect, polarizing the C-S bond and increasing electrophilicity at the ketone .
- Hammett Constants : Use σₚ values (fluorine: +0.34) to quantify substituent effects on reaction rates in nucleophilic substitutions .
Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with iodide) .
Advanced: How can crystallographic data discrepancies in fluorinated ketones be resolved?
Methodological Answer:
- Refinement Software : Use SHELXL (via Olex2 or WinGX) for high-resolution data. Fluorine atoms require anisotropic displacement parameter refinement due to their high electron density .
- Twinned Data : Apply TwinRotMat or PLATON to detect and model twinning. For ambiguous peaks, compare simulated and experimental XRD patterns .
Case Study : Conflicting C-F bond lengths in similar compounds were resolved by validating against neutron diffraction data .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .
- Storage : Keep in amber glass vials under N₂ at 2–8°C to prevent degradation .
Advanced: How does fluorine substitution influence the biological activity of sulfanyl-containing ketones?
Methodological Answer:
- Enzyme Inhibition Assays : Compare IC₅₀ values of this compound against non-fluorinated analogs (e.g., 6-phenylsulfanylhexan-2-one) in cytochrome P450 assays. Fluorine enhances binding via hydrophobic interactions and dipole effects .
- Metabolic Stability : Use liver microsomes to assess oxidative degradation. Fluorine reduces metabolic clearance by blocking hydroxylation at the phenyl ring .
Basic: What chromatographic techniques separate this compound from byproducts?
Methodological Answer:
- Reverse-Phase HPLC : C18 column, mobile phase: 60:40 methanol/water, flow rate 1 mL/min. Retention time ~12.3 min (UV detection at 254 nm) .
- GC-MS : DB-5 column, splitless mode, temperature ramp 50°C to 250°C at 10°C/min. Identify by characteristic fragmentation .
Advanced: How do steric and electronic factors affect regioselectivity in derivatization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
